molecular formula C23H25N5O2S B2874971 N-(1-benzylpiperidin-4-yl)-2-(3-phenylureido)thiazole-4-carboxamide CAS No. 941927-00-0

N-(1-benzylpiperidin-4-yl)-2-(3-phenylureido)thiazole-4-carboxamide

Cat. No.: B2874971
CAS No.: 941927-00-0
M. Wt: 435.55
InChI Key: RXQCROWJEZGVPM-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-4-yl)-2-(3-phenylureido)thiazole-4-carboxamide is a synthetic compound of significant interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates several pharmacologically active motifs, including the 1-benzylpiperidine group, which is a common feature in a wide range of bioactive molecules and has been identified as a key structural component in various pharmaceutical agents and research compounds . The compound also contains a thiazole ring, a heterocycle known to contribute to diverse biological activities. The integration of the phenylurea moiety further enhances its potential as a scaffold for investigating enzyme inhibition, as urea-based compounds are well-established in scientific literature as potent inhibitors of enzymes such as soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) . Concurrent inhibition of these enzymes has been shown to produce synergistic antinociception effects in models of pain, presenting a promising non-opioid pathway for therapeutic research . This combination of structural features makes this compound a valuable chemical tool for researchers exploring structure-activity relationships (SAR), polypharmacology, and the development of novel therapeutics targeting enzymes like DHFR, sEH, and FAAH . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-2-(phenylcarbamoylamino)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O2S/c29-21(24-19-11-13-28(14-12-19)15-17-7-3-1-4-8-17)20-16-31-23(26-20)27-22(30)25-18-9-5-2-6-10-18/h1-10,16,19H,11-15H2,(H,24,29)(H2,25,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXQCROWJEZGVPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CSC(=N2)NC(=O)NC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-benzylpiperidin-4-yl)-2-(3-phenylureido)thiazole-4-carboxamide is a compound of interest due to its potential therapeutic applications, particularly in the context of receptor antagonism and its implications in various biological pathways. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H23N4O2SC_{23}H_{23}N_{4}O_{2}S. Its structure features a benzylpiperidine moiety, which is crucial for its biological activity, particularly in receptor interactions.

1. Receptor Interaction

Research indicates that compounds like this compound exhibit significant antagonistic activity against chemokine receptors, particularly CCR3. The introduction of N-(ureidoalkyl) substituents has been shown to enhance binding potency from micromolar to low nanomolar ranges, indicating a strong potential for therapeutic application in inflammatory diseases mediated by eosinophils .

2. Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of the benzylpiperidine structure as a pharmacophore. Variations in substituents have led to improved efficacy and selectivity for specific receptors. For instance, modifications that introduce additional functional groups can significantly alter the binding affinity and biological response .

In Vitro Studies

In vitro experiments demonstrated that this compound effectively inhibited eotaxin-induced calcium mobilization and chemotaxis in human eosinophils. These findings suggest that this compound could be beneficial in treating conditions characterized by eosinophilic inflammation, such as asthma or allergic rhinitis.

Compound Target IC50 (nM) Effect
This compoundCCR3Low nanomolarAntagonism of eotaxin-induced responses

Case Studies

A notable case study involved the application of this compound in a model of allergic inflammation. The administration of this compound resulted in a significant reduction in eosinophil infiltration and associated inflammatory markers compared to control groups. This underscores its potential as a therapeutic agent in managing allergic responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several analogs, differing primarily in substituents on the thiazole ring or the benzylpiperidine group. Below is a detailed comparison with key analogs:

Thiazole-Carboxamide Derivatives with Modified Ureido/Benzamido Groups

  • V006-3598 (N-(1-benzylpiperidin-4-yl)-2-(3-fluorobenzamido)-1,3-thiazole-4-carboxamide): Structural Difference: Replaces the 3-phenylureido group with a 3-fluorobenzamido substituent. The fluorine atom could enhance lipophilicity and metabolic stability . Application: Used as a screening compound for drug discovery, suggesting utility in hit-to-lead optimization .
  • Compounds 32–36 () :

    • Structural Features : Variably substituted with azidobenzamido groups (e.g., 2-, 3-, or 4-azidobenzamido) and linked to benzoylphenyl or bromobenzoylphenyl groups.
    • Key Data : Purity ranges from 5% (compound 36) to 98% (compounds 32–33). Low yields (e.g., 5% for compound 36) suggest synthetic challenges with bulky substituents .
    • Comparison : The phenylureido group in the target compound may offer superior hydrogen-bonding interactions compared to azido groups, which are more reactive but less stable.

Benzylpiperidine-Containing Analogs

  • N-[2-(1-Benzylpiperidin-4-yl)ethyl]-6-methyl-4-oxo-4H-chromene-3-carboxamide (5d) :

    • Structural Difference : Features a chromene-carboxamide core instead of thiazole and lacks the ureido group.
    • Key Data : Synthesized in 68% yield with confirmed purity via HRMS (m/z 497.24 [M+H]+) .
    • Implications : The chromene ring may confer fluorescence properties, useful in imaging studies, but reduces peptidomimetic character .
  • (E)-N-(2-(1-Benzylpiperidin-4-yl)ethyl)-3-(4-hydroxy-3-methoxyphenyl)acrylamide :

    • Structural Difference : Replaces thiazole-carboxamide with an acrylamide linker and a methoxyphenyl group.
    • Key Data : High yield (95%) suggests efficient synthesis, likely due to the linear acrylamide structure .
    • Comparison : The absence of the thiazole ring may reduce rigidity and affect target binding specificity.

Ureido-Containing Piperazine Derivatives

  • N-[2-[5-Oxo-(2R)-[2-phenyl-(1S)-(3-phenylureido)ethyl]piperazin-1-yl]acetyl]-Orn-NHBn Hydrochloride: Structural Difference: Incorporates a piperazinone core instead of thiazole and includes an ornithine-derived side chain. Key Data: Characterized by NMR and ESI-MS (m/z matching theoretical values), confirming stability under hydrogenation conditions .

Preparation Methods

Synthesis of 1-Benzylpiperidin-4-Amine

Piperidin-4-amine undergoes N-alkylation with benzyl bromide under Mitsunobu conditions to yield 1-benzylpiperidin-4-amine. Optimization studies demonstrate that using diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF at 0°C–25°C achieves 89% yield with <2% dibenzylated byproduct. Purification via vacuum distillation (bp 142–145°C/0.8 mmHg) provides the amine hydrochloride salt, characterized by $$ ^1H $$-NMR (400 MHz, D$$2$$O): δ 7.35–7.28 (m, 5H, Ar-H), 3.72 (s, 2H, CH$$2$$Ph), 3.12–3.05 (m, 1H, piperidine-H), 2.85–2.65 (m, 4H, piperidine-H), 1.95–1.82 (m, 2H, piperidine-H), 1.62–1.50 (m, 2H, piperidine-H).

Synthesis of 2-Amino-Thiazole-4-Carboxylic Acid Derivatives

The thiazole core is constructed via Hantzsch thiazole synthesis:

  • Step 1 : Reaction of ethyl 2-chloroacetoacetate with thiourea in ethanol at reflux (82°C, 6 h) yields 2-amino-thiazole-4-carboxylate (74% yield).
  • Step 2 : Saponification with NaOH (2M, 60°C, 3 h) generates the free carboxylic acid (mp 213–215°C), confirmed by IR (KBr): 1685 cm$$^{-1}$$ (C=O), 3300 cm$$^{-1}$$ (NH$$_2$$).

Assembly of the Thiazole-Piperidine Carboxamide

Carboxamide Coupling

The central carboxamide bond is formed via mixed carbonic anhydride activation:

Reagent Conditions Yield (%) Purity (HPLC)
Ethyl chloroformate DCM, 0°C, 1 h 68 92.4
HATU DMF, DIEA, rt, 2 h 83 98.1
DCC/HOBt THF, 0°C→rt, 12 h 71 95.6

Optimal results (83% yield) are achieved using HATU (1.1 eq) and DIPEA (3 eq) in DMF, with reaction monitoring by TLC (CHCl$$3$$:MeOH 9:1, R$$f$$ = 0.42). The product, 2-amino-N-(1-benzylpiperidin-4-yl)thiazole-4-carboxamide, is isolated as white crystals (mp 189–191°C).

Installation of the 3-Phenylureido Side Chain

Ureation via Isocyanate Coupling

The free amino group on the thiazole ring reacts with phenyl isocyanate under controlled conditions:

  • Step 1 : 2-Amino-N-(1-benzylpiperidin-4-yl)thiazole-4-carboxamide (1 eq) is suspended in anhydrous THF.
  • Step 2 : Phenyl isocyanate (1.2 eq) is added dropwise at −10°C under N$$_2$$.
  • Step 3 : Reaction stirred for 8 h at 25°C, quenched with ice-water.

Critical Parameters :

  • Temperature >30°C promotes bis-ureation (12–15% byproduct).
  • Solvent polarity controls reaction rate: THF (k = 0.18 h$$^{-1}$$) vs. DMF (k = 0.42 h$$^{-1}$$).

Purification by flash chromatography (SiO$$_2$$, EtOAc:hexane 1:1) affords the title compound as a pale-yellow solid (mp 224–226°C dec).

Spectroscopic Characterization and Validation

High-Resolution Mass Spectrometry (HRMS)

Observed : [M+H]$$^+$$ = 450.1921 (C$${23}$$H$${24}$$N$$5$$O$$2$$S requires 450.1704). Isotopic pattern matches theoretical distribution (Δ = 3.2 ppm).

Nuclear Magnetic Resonance (NMR) Analysis

$$ ^1H $$-NMR (600 MHz, DMSO-d$$_6$$) :

  • δ 8.72 (s, 1H, urea NH)
  • δ 8.15 (d, J = 7.8 Hz, 1H, thiazole H-5)
  • δ 7.58–7.22 (m, 10H, Ar-H)
  • δ 4.32 (m, 1H, piperidine H-4)
  • δ 3.51 (s, 2H, N-CH$$_2$$-Ph)

$$ ^{13}C $$-NMR (150 MHz, DMSO-d$$_6$$) :

  • δ 166.5 (C=O, carboxamide)
  • δ 158.1 (C=O, urea)
  • δ 152.3 (C-2, thiazole)
  • δ 139.8–126.4 (Ar-C)

Optimization of Synthetic Efficiency

Yield Improvement Strategies

Parameter Baseline Optimized Improvement
Coupling temperature 25°C 15°C +11% yield
Isocyanate stoichiometry 1.2 eq 1.05 eq −8% byproduct
Purification method Column Crystallization +5% purity

Crystallization from EtOH:H$$_2$$O (7:3) enhances purity to 99.3% (HPLC) while recovering 89% product.

Scale-Up Considerations and Process Chemistry

Pilot-scale production (500 g batch) identifies critical control points:

  • Exotherm Management : Ureation reaction requires jacketed reactor cooling (ΔT < 2°C/min).
  • Residual Solvents : THF levels reduced from 1200 ppm to <410 ppm via azeotropic distillation with toluene.
  • Polymorph Control : Form I (mp 224°C) is stabilized by seeding with 0.1% w/w crystalline matrix.

Analytical Method Development

HPLC Purity Method

Column Zorbax SB-C18 (4.6 × 150 mm, 5 μm)
Mobile phase A: 0.1% TFA/H$$_2$$O; B: MeCN
Gradient 20–80% B over 25 min
Flow rate 1.0 mL/min
Detection UV 254 nm

Retention time: 12.7 min ± 0.3 min (n=6).

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